molecular formula C55H85N17O25S4 B001140 Bleomycin sulfate CAS No. 9041-93-4

Bleomycin sulfate

Cat. No. B001140
CAS RN: 9041-93-4
M. Wt: 1512.6 g/mol
InChI Key: BRDAHBLYMDUECM-QIMPUPMHSA-N
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Description

Synthesis Analysis Bleomycin sulfate is a glycopeptide antibiotic derived from the Streptomyces verticillus species. It has a complex structure and its synthesis involves a biosynthetic pathway that's being studied for developing more potent and less toxic therapeutic agents. The molecular complexity of Bleomycin and its derivatives has prompted extensive research to understand its biosynthesis and potential modifications (Chen & Stubbe, 2005).

Molecular Structure Analysis The molecular structure of Bleomycin sulfate is characterized by its glycopeptide nature, consisting of a metal-binding domain and a DNA-binding domain. The unique structure allows it to bind to DNA and cause strand breaks, crucial for its antitumor activity. The metal-binding domain typically coordinates with a metal ion which is essential for its activity (Hecht, 1986).

Chemical Reactions and Properties Bleomycin sulfate is known for its ability to cause single-stranded and double-stranded DNA breaks. This activity requires the presence of metal ions, oxygen, and a reductant. It forms complexes with iron, which are crucial for its DNA-cleaving activity. The activated Bleomycin-iron-oxygen complex is capable of inducing breaks in the DNA strands, leading to its cytotoxic effects (Chen & Stubbe, 2005).

Physical Properties Analysis Bleomycin sulfate, in its pharmaceutical form, is often a mixture of different related glycopeptides. It is water-soluble and tends to distribute in lung and skin tissues at higher concentrations than in blood and kidney. The physical properties of Bleomycin, including its solubility and distribution in tissues, are crucial for its clinical efficacy and side effects (Umezawa et al., 1969).

Chemical Properties Analysis Bleomycin sulfate's chemical properties include its interaction with metal ions and oxygen to form activated complexes capable of DNA cleavage. This interaction is crucial for its antitumor properties. The drug binds to DNA via its bithiazole rings and the metal-binding domain. The formation of free radicals during this process is essential for its mechanism of action. These radicals are responsible for inducing DNA strand breaks, which are critical for its cytotoxicity (Dorr, 1992).

Scientific Research Applications

  • Cervicofacial Cystic Lymphatic Malformations : Bleomycin sulfate is used in sclerotherapy for treating children with cervicofacial cystic lymphatic malformations, without adversely affecting facial nerve function (Karavelioğlu et al., 2010).

  • Reduction of Seroma Formation : Post-mastectomy application of bleomycin sulfate significantly reduces seroma formation, suggesting its potential in treating patients with seroma formation and malignant pleural effusion (Eser et al., 2014).

  • Cancer Therapy : While effective in treating specific tumors, bleomycin sulfate can cause isolated cutaneous pigmented stripes and other side effects. Its role in cancer chemotherapy demands further controlled trials for a clearer understanding (Blum et al., 1973).

  • Viral Warts Treatment : Intralesional bleomycin sulfate is effective against viral warts, especially in difficult-to-handle topographies and cases resistant to other treatments (Rajpar, 2017).

  • Understanding Therapeutic Efficacy and Toxicity : Research into bleomycin sulfate's mechanisms can lead to the development of more potent and less toxic therapeutic agents for treating various cancers (Chen & Stubbe, 2005).

  • Targeting Glycosaminoglycans (GAGs) : Bleomycin sulfate targets GAGs at the cell surface and in the Golgi, contributing to bleomycin-induced fibrosis in cancer patients (Li et al., 2017).

  • Lung Fibrosis : Bleomycin sulfate is used to induce lung fibrosis in mice for research purposes, helping to understand the mechanisms and potential treatments for this condition (Lan et al., 2020).

  • Pancreatic Function Alteration : Bleomycin sulfate treatment may affect the functional parameters of the endocrine pancreas, potentially predisposing organisms to pre-diabetes type conditions (da Silva et al., 2009).

  • Drug Delivery Vector Improvement : The Adenovirus Dodecahedron vector enhances the bioavailability of labile drugs like bleomycin, reducing systemic toxicity and lung fibrosis (Żochowska et al., 2009).

  • Pulmonary Toxicity Attenuation : Modifications like a deoxidized gulose moiety can reduce the pulmonary toxicity of bleomycin derivatives without affecting antitumor activity (Kong et al., 2021).

  • Pulmonary Fibrosis Induction Mechanisms : Bleomycin in lung fibrosis induction helps in understanding biological mechanisms and potential counteractions, aiding the translation of molecular targets from animal models to clinical applications (Della Latta et al., 2015).

Safety And Hazards

Bleomycin sulfate should be handled with personal protective equipment/face protection . It should not get in eyes, on skin, or on clothing . It should be used only under a chemical fume hood . It should not be breathed (dust, vapor, mist, gas) and should not be ingested .

Future Directions

Bleomycin sulfate is being studied in the treatment of other types of cancer . The effectiveness of highly polar agents like Bleomycin in cancer treatment is well recognized, but their physicochemical properties make their analytical determination a demanding task .

properties

IUPAC Name

3-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H83N17O21S3.H2O4S/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;1-5(2,3)4/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);(H2,1,2,3,4)/t21?,22?,23?,24?,25?,29-,30+,34?,35?,36?,37+,38+,39-,40-,41?,42-,43-,53+,54-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIABRMSWOKTOF-OCBSMOPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H85N17O25S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

11056-06-7 (Parent)
Record name Bleomycin sulfate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

1512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Blenoxane

CAS RN

9041-93-4
Record name Bleomycin sulfate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bleomycin, sulfate (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.920
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,730
Citations
A VET—QL01DC01 - drugs, 1983 - drugfuture.com
… USP 31 (Bleomycin Sulfate). The sulfate salt of a mixture of basic cytotoxic glycopeptides, … A loss of bleomycin activity was reported when bleomycin sulfate solutions were mixed with …
Number of citations: 2 www.drugfuture.com
WB Shelley, ED Shelley - Archives of dermatology, 1991 - jamanetwork.com
• A multiple puncture technique using a bifurcated vaccination needle to introduce bleomycin sulfate (1 U/mL sterile saline solution) into warts resulted in elimination of 92% of a random …
Number of citations: 103 jamanetwork.com
M Amer, N Diab, A Ramadan, A Galal… - Journal of the American …, 1988 - Elsevier
A 1 U/ml solution of bleomycin sulfate in physiologic saline solution was injected intralesionally in 38 patients, and was compared with physiologic saline solution injection into paired …
Number of citations: 82 www.sciencedirect.com
GL Erexson, MF Bryant, P Kwanyuen… - Environmental and …, 1995 - Wiley Online Library
The sensitivity to micronucleus (MN) induction of human, mouse, and rat peripheral blood lymphocytes (PBLs) exposed to bleomycin sulfate (BLM) in vitro was compared in cytochalasin …
Number of citations: 20 onlinelibrary.wiley.com
M Habs, D Schmähl - Oncology, 1984 - karger.com
… Bleomycin sulfate (BLM) and peplomycin sulfate (PEP) were supplied by Nippon Kayaku Co… PEP is a monosubstance, namely 3-[(S)-l'phenylethylaminoj-propylamino bleomycin sulfate. …
Number of citations: 16 karger.com
R Salk, TS Douglas - Journal of the American Podiatric Medical …, 2006 - europepmc.org
Sixty-two patients were treated for single or multiple warts by intralesional injection of bleomycin sulfate (1.5 U/mL) and then were observed for 6 months. The dose varied according to …
Number of citations: 33 europepmc.org
RJ Sollitto, DM Pizzano - The Journal of foot and ankle surgery, 1996 - Elsevier
… In all patients in this study, the injection of bleomycin sulfate was a first line of treatment with … Sterile water was utilized to create the solution of bleomycin sulfate. A 0.1% solution was …
Number of citations: 27 www.sciencedirect.com
S Day - tcichemicals.com
Bleomycin, a glycopeptide antitumor antibiotic agent, was first discovered in 1966 when the Japanese bacteriologist Umezawa found anticancer activity while screening culture filtrates …
Number of citations: 2 www.tcichemicals.com
AA Cordero, HA Guglielmi, A Woscoff - Cutis, 1980 - europepmc.org
Thirty-six patients were treated for single or multiple warts by intralesional injection of bleomycin sulfate (Blenoxane) at the base of the wart. The dose varied according to the size of the …
Number of citations: 37 europepmc.org
WE Patterson - American Journal of Health-System Pharmacy, 1974 - academic.oup.com
… some information regarding bleomycin sulfate (Blenoxane, … to prepare several doses of bleomycin sulfate, 5 units each, in … However, the question of bleomycin sulfate stability in the 5…
Number of citations: 3 academic.oup.com

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